indoline-6-carbaldehyde
Overview
Description
indoline-6-carbaldehyde is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with an aldehyde functional group at the 6th position. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indoline-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of 2-nitrobenzaldehyde followed by cyclization. The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions: indoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: 2,3-Dihydro-1H-indole-6-carboxylic acid.
Reduction: 2,3-Dihydro-1H-indole-6-methanol.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
indoline-6-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of indoline-6-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The indole ring system can also engage in π-π interactions with aromatic residues in biological macromolecules, influencing their activity.
Comparison with Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with an aldehyde group at the 3rd position.
2,3-Dihydro-1H-indole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5th position.
1H-Indole-2-carbaldehyde: An indole derivative with the aldehyde group at the 2nd position.
Uniqueness: indoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position-specific functional groups make it a versatile intermediate in synthetic chemistry and a valuable compound in pharmaceutical research.
Biological Activity
Indoline-6-carbaldehyde (I6CA) is a compound that has garnered attention for its diverse biological activities, particularly in immunomodulation and anti-cancer properties. This article explores the biological activity of I6CA, summarizing key research findings, case studies, and data tables that illustrate its potential therapeutic applications.
Immunomodulatory Effects
I6CA has been studied for its immunomodulatory properties, particularly in enhancing the immune response in macrophage cells. A study conducted on murine RAW 264.7 monocyte/macrophage cells demonstrated that I6CA significantly altered cell morphology towards an active macrophage shape and increased phagocytic activity. The compound was found to enhance the production and secretion of various immunomodulatory mediators and cytokines by upregulating their gene expression. Notably, I6CA stimulated the expression of Toll-like receptor 4 (TLR4) and its adapter molecule, myeloid differentiation factor 88 (Myd88), which are crucial for the activation of the NF-κB signaling pathway, leading to increased immune responses .
Anti-Cancer Properties
I6CA has also shown promise as a potential anti-cancer agent. Research indicates that it inhibits matrix metalloproteinase-9 (MMP-9) secretion and expression in HT1080 human fibrosarcoma cells. The inhibition of MMP-9 is significant as it plays a role in cancer metastasis. The study utilized gelatin zymography and Western blot analysis to demonstrate that I6CA effectively reduces MMP-9 activity in a dose-dependent manner .
Additionally, new derivatives of indole-6-carboxylic acid have been synthesized, exhibiting cytotoxic effects against various cancer cell lines such as HCT-116, HeLa, and HT-29. These derivatives were shown to target epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to cell cycle arrest in the G2/M phase and induction of apoptosis through the extrinsic pathway .
The mechanisms underlying the biological activities of I6CA involve several key pathways:
- TLR4/NF-κB Signaling Pathway : I6CA enhances TLR4 signaling, which is pivotal for initiating immune responses.
- Inhibition of MMP-9 : By downregulating MMP-9, I6CA may prevent cancer cell invasion and metastasis.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of specific signaling pathways.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Immunostimulatory Effects : A study highlighted that increasing concentrations of I6CA led to significant morphological changes in macrophages and enhanced their immune functions, suggesting its potential use in immunotherapy .
- Cancer Treatment Potential : Another investigation into indole derivatives revealed that specific compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a promising avenue for targeted cancer therapies .
Properties
IUPAC Name |
2,3-dihydro-1H-indole-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-2,5-6,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYSQAXVOWLCKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696277 | |
Record name | 2,3-Dihydro-1H-indole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187243-09-9 | |
Record name | 2,3-Dihydro-1H-indole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.